2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Overview
Description
2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules.
Preparation Methods
The synthesis of 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the methoxy and dimethyl groups. Common synthetic routes may involve:
Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the methoxy group: This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Introduction of the dimethyl groups: These can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for antimicrobial research.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide would depend on its specific application. In the context of its potential antibacterial properties, the sulfonamide group could inhibit the synthesis of folic acid in bacteria, thereby preventing their growth and proliferation. The molecular targets and pathways involved would include enzymes like dihydropteroate synthase, which is crucial for folic acid synthesis.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-4,5-dimethyl-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include other sulfonamide derivatives such as:
Sulfamethoxazole: An antibacterial sulfonamide used in combination with trimethoprim.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another antibacterial sulfonamide used in the treatment of infections.
The uniqueness of this compound lies in its specific structural features, which may confer unique biological activities and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-10-12-29(13-11-17)25-9-8-22(26-27-25)20-6-5-7-21(16-20)28-33(30,31)24-15-19(3)18(2)14-23(24)32-4/h5-9,14-17,28H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOYMVJPBJNUAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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